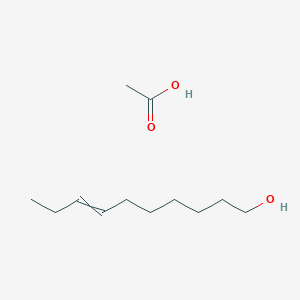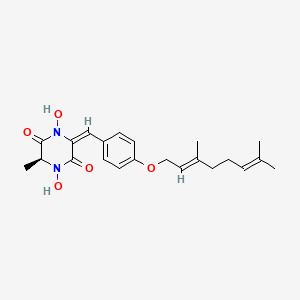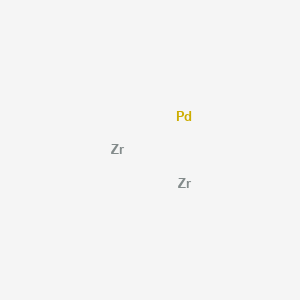
Palladium--zirconium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–zirconium (1/2) is a compound that combines the unique properties of palladium and zirconium. Palladium is a transition metal known for its excellent catalytic properties, while zirconium is known for its high resistance to corrosion and heat. The combination of these two elements results in a compound with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium–zirconium (1/2) can be synthesized using several methods. One common approach is the hydrothermal method, where zirconium dioxide is used as the core, and palladium is deposited on its surface using a reducing agent like ascorbic acid . Another method involves the electrochemical impregnation of nanostructured zirconium oxide with palladium nanoparticles . These methods ensure high dispersion and stability of the palladium nanoparticles on the zirconium oxide surface.
Industrial Production Methods
In industrial settings, palladium–zirconium (1/2) is often produced using high-energy ball milling techniques. This method involves the mechanical blending of zirconium and palladium powders, followed by consolidation through hot-pressing at elevated temperatures . This process results in a nanocomposite material with enhanced catalytic properties and stability.
Chemical Reactions Analysis
Types of Reactions
Palladium–zirconium (1/2) undergoes several types of chemical reactions, including:
Oxidation: Palladium in the compound can be oxidized to form palladium oxide.
Reduction: Palladium oxide can be reduced back to palladium using reducing agents like hydrogen.
Substitution: Palladium can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving palladium–zirconium (1/2) include hydrogen, oxygen, and various organic halides. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in the Suzuki–Miyaura coupling reaction, the major products are biaryl compounds formed from the coupling of aryl halides with aryl boronic acids .
Scientific Research Applications
Palladium–zirconium (1/2) has a wide range of applications in scientific research:
Biology: The compound is being explored for its potential in drug delivery systems and as a component in biosensors.
Mechanism of Action
The mechanism by which palladium–zirconium (1/2) exerts its effects is primarily through its catalytic properties. Palladium acts as a catalyst by facilitating the transfer of electrons in redox reactions, while zirconium provides structural stability and resistance to degradation. The molecular targets and pathways involved depend on the specific application, such as the activation of organic molecules in catalytic reactions or the stabilization of hydrogen in fuel cells .
Comparison with Similar Compounds
Similar Compounds
Palladium Nanoparticles: Pure palladium nanoparticles are widely used in catalysis but lack the structural stability provided by zirconium.
Zirconium Oxide: Zirconium oxide is known for its high thermal stability but lacks the catalytic properties of palladium.
Palladium-Zirconium Oxide Nanocomposites: These nanocomposites combine the properties of both elements, similar to palladium–zirconium (1/2), but may differ in their specific ratios and preparation methods.
Uniqueness
Palladium–zirconium (1/2) is unique in its combination of high catalytic activity and structural stability. This makes it particularly valuable in applications requiring both properties, such as in fuel cells and advanced catalytic systems .
Properties
CAS No. |
12299-13-7 |
|---|---|
Molecular Formula |
PdZr2 |
Molecular Weight |
288.87 g/mol |
IUPAC Name |
palladium;zirconium |
InChI |
InChI=1S/Pd.2Zr |
InChI Key |
RPLOBYBRFIFVSC-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


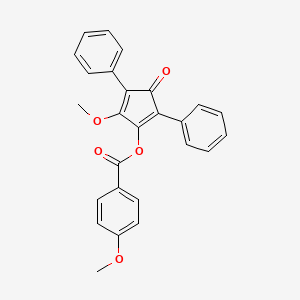
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
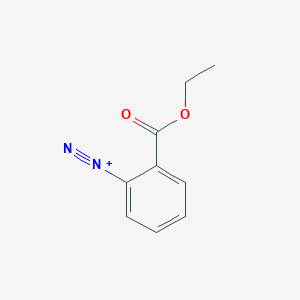

![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
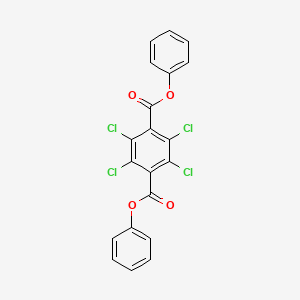
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
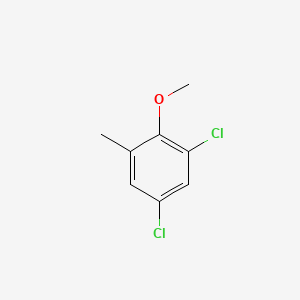
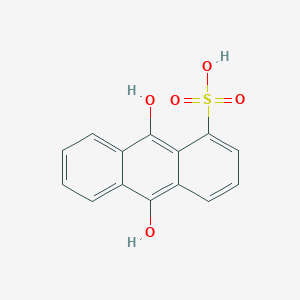
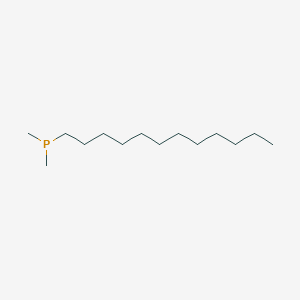
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
